molecular formula C10H9BrN2 B6255045 8-bromo-2-methylquinolin-5-amine CAS No. 1023815-94-2

8-bromo-2-methylquinolin-5-amine

Cat. No. B6255045
CAS RN: 1023815-94-2
M. Wt: 237.1
InChI Key:
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, including 8-bromo-2-methylquinolin-5-amine, has been a topic of interest in the field of organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, the Friedländer quinoline synthesis involves the ortho-substitution of aniline and an aldehyde or ketone with a reactive α-methylene group via condensation followed by cyclodehydration reactions .


Molecular Structure Analysis

The molecular structure of 8-bromo-2-methylquinolin-5-amine is characterized by a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H9BrN2/c1-7-4-5-9(11)6-2-3-8(12)10(6)7/h2-5H,12H2,1H3 .


Chemical Reactions Analysis

Quinoline derivatives, including 8-bromo-2-methylquinolin-5-amine, are known to undergo various chemical reactions. For instance, they can participate in transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . These reactions are useful for the construction and functionalization of the quinoline scaffold .


Physical And Chemical Properties Analysis

The physical and chemical properties of 8-bromo-2-methylquinolin-5-amine include a molecular weight of 237.1 g/mol . Further details about its melting point, boiling point, and density were not found in the retrieved papers.

Mechanism of Action

While the specific mechanism of action for 8-bromo-2-methylquinolin-5-amine is not mentioned in the retrieved papers, quinolines are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Future Directions

The future directions in the research of 8-bromo-2-methylquinolin-5-amine and other quinoline derivatives involve the development of new molecules containing this nucleus . There is a need to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . Furthermore, the exploration of greener chemical processes for the synthesis of these compounds is also a promising direction .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-bromo-2-methylquinolin-5-amine involves the bromination of 2-methylquinolin-5-amine followed by purification and isolation of the desired product.", "Starting Materials": [ "2-methylquinolin-5-amine", "Bromine", "Sodium hydroxide", "Acetone", "Water" ], "Reaction": [ "Step 1: Dissolve 2-methylquinolin-5-amine in acetone and add bromine dropwise with stirring.", "Step 2: Add sodium hydroxide to the reaction mixture to neutralize the hydrogen bromide formed during the reaction.", "Step 3: Extract the product with water and purify by recrystallization or column chromatography.", "Step 4: Characterize the product using spectroscopic techniques such as NMR and mass spectrometry." ] }

CAS RN

1023815-94-2

Product Name

8-bromo-2-methylquinolin-5-amine

Molecular Formula

C10H9BrN2

Molecular Weight

237.1

Purity

95

Origin of Product

United States

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